Cas no 6631-22-7 (4-Pyridinecarboxamide,N,N'-1,2-ethanediylbis-)

4-Pyridinecarboxamide,N,N'-1,2-ethanediylbis- structure
6631-22-7 structure
Product Name:4-Pyridinecarboxamide,N,N'-1,2-ethanediylbis-
CAS No:6631-22-7
MF:C14H14N4O2
MW:270.28656244278
CID:509059
PubChem ID:243375
Update Time:2025-04-19

4-Pyridinecarboxamide,N,N'-1,2-ethanediylbis- Chemical and Physical Properties

Names and Identifiers

    • 4-Pyridinecarboxamide,N,N'-1,2-ethanediylbis-
    • N-[2-(pyridine-4-carbonylamino)ethyl]pyridine-4-carboxamide
    • 1,2-bis(4-pyridinecarboxamido)ethane
    • 1,2-Bis-isonicotinoylamino-aethan
    • 1,2-bis-isonicotinoylamino-ethane
    • N,N'-(ethane-1,2-diyl)diisonicotinamide
    • N,N'-Diisonicotinoyl-ethylendiamin
    • N1,N2-Diisonicotinoyl-ethylendiamin
    • CBDivE_002304
    • Cambridge id 5106634
    • DTXSID80984879
    • N,N//'-Bisisonicotinoylethylenediamine
    • NIOSH/NS0200000
    • AH-034/32474019
    • N,N'-(Ethane-1,2-diyl)di(pyridine-4-carboxamide)
    • NSC-53073
    • AB00073755-01
    • N,N'-Bisisonicotinoylethylenediamine
    • N,N'-1,2-Ethanediyldiisonicotinamide
    • NSC53073
    • N-[2-(isonicotinoylamino)ethyl]isonicotinamide
    • NS02000000
    • N,N'-Ethylenediisonicotinamide
    • 6631-22-7
    • N-{2-[(PYRIDIN-4-YL)FORMAMIDO]ETHYL}PYRIDINE-4-CARBOXAMIDE
    • Isonicotinamide, N,N'-ethylenedi-
    • AKOS000623742
    • SCHEMBL9339173
    • Inchi: 1S/C14H14N4O2/c19-13(11-1-5-15-6-2-11)17-9-10-18-14(20)12-3-7-16-8-4-12/h1-8H,9-10H2,(H,17,19)(H,18,20)
    • InChI Key: VZUZYYMFEBYFMP-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CN=CC=1)NCCNC(C1C=CN=CC=1)=O

Computed Properties

  • Exact Mass: 270.11182
  • Monoisotopic Mass: 270.11167570g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 291
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 84Ų

Experimental Properties

  • PSA: 83.98
Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.